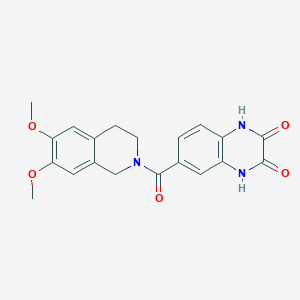
(2,3-dihydroxyquinoxalin-6-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dihydroxyquinoxalin-6-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features both quinoxaline and isoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydroxyquinoxalin-6-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic synthesis. The starting materials might include quinoxaline derivatives and isoquinoline derivatives. Common synthetic methods could involve:
Condensation reactions: Combining quinoxaline and isoquinoline derivatives under acidic or basic conditions.
Oxidation and reduction steps: To introduce or modify functional groups such as hydroxyl and methoxy groups.
Protecting group strategies: To protect sensitive functional groups during intermediate steps.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification techniques: Such as crystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydroxyquinoxalin-6-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction might yield dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,3-dihydroxyquinoxalin-6-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds with quinoxaline and isoquinoline structures are often investigated for their potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3-dihydroxyquinoxalin-6-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific biological target. Potential mechanisms might include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Such as quinoxaline-2,3-dione.
Isoquinoline derivatives: Such as berberine or papaverine.
Uniqueness
The uniqueness of (2,3-dihydroxyquinoxalin-6-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its combined quinoxaline and isoquinoline structures, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C20H19N3O5/c1-27-16-8-11-5-6-23(10-13(11)9-17(16)28-2)20(26)12-3-4-14-15(7-12)22-19(25)18(24)21-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
MLGDJBZXYNRZTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















